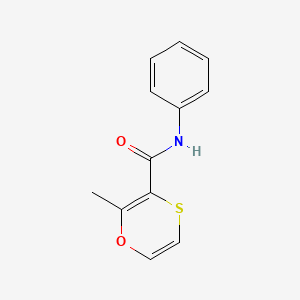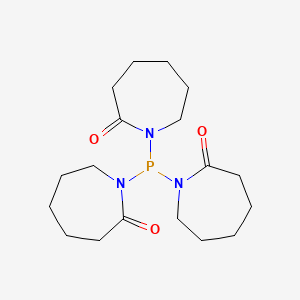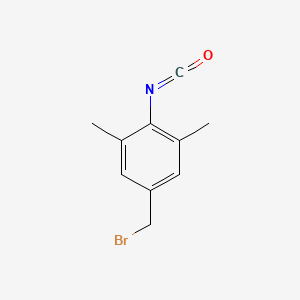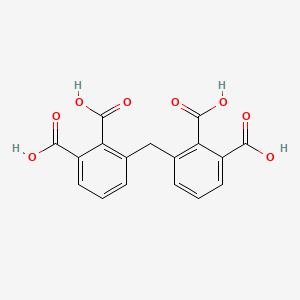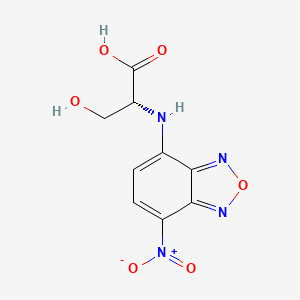![molecular formula C19H26ClN5 B14274069 4-[(E)-(5-Chloropyridin-2-yl)diazenyl]-N~1~,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine CAS No. 138504-36-6](/img/structure/B14274069.png)
4-[(E)-(5-Chloropyridin-2-yl)diazenyl]-N~1~,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-(5-Chloropyridin-2-yl)diazenyl]-N~1~,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloropyridinyl group and a diazenyl linkage, making it a valuable subject of study in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(5-Chloropyridin-2-yl)diazenyl]-N~1~,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine typically involves the diazotization of 5-chloropyridine-2-amine followed by coupling with N1,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine. The reaction conditions often require a controlled temperature environment and the use of specific catalysts to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale diazotization and coupling reactions, utilizing advanced equipment to maintain reaction conditions. The process may also include purification steps such as recrystallization or chromatography to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-(5-Chloropyridin-2-yl)diazenyl]-N~1~,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to optimize reaction efficiency .
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives, as well as substituted compounds with modified functional groups .
Wissenschaftliche Forschungsanwendungen
4-[(E)-(5-Chloropyridin-2-yl)diazenyl]-N~1~,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of dyes and pigments, owing to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 4-[(E)-(5-Chloropyridin-2-yl)diazenyl]-N~1~,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diazenyl linkage plays a crucial role in its reactivity, facilitating interactions with biological molecules and influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other diazenyl derivatives and chloropyridinyl-substituted compounds, such as:
- 4-[(E)-2-(5-chloropyridin-2-yl)diazen-1-yl]-1-N,1-N,3-N,3-N-tetraethylbenzene-1,3-diamine
- 4-[(E)-2-(4-chlorophenyl)diazen-1-yl]-N,N-dimethylaniline
Uniqueness
What sets 4-[(E)-(5-Chloropyridin-2-yl)diazenyl]-N~1~,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine apart is its specific combination of functional groups, which imparts unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
138504-36-6 |
|---|---|
Molekularformel |
C19H26ClN5 |
Molekulargewicht |
359.9 g/mol |
IUPAC-Name |
4-[(5-chloropyridin-2-yl)diazenyl]-1-N,1-N,3-N,3-N-tetraethylbenzene-1,3-diamine |
InChI |
InChI=1S/C19H26ClN5/c1-5-24(6-2)16-10-11-17(18(13-16)25(7-3)8-4)22-23-19-12-9-15(20)14-21-19/h9-14H,5-8H2,1-4H3 |
InChI-Schlüssel |
ULMKDPKPJHVRIH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)Cl)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(Decyloxy)phenyl 4-[(methoxycarbonyl)oxy]benzoate](/img/structure/B14274002.png)
